![molecular formula C32H46OS4 B12553457 1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one CAS No. 194600-11-8](/img/structure/B12553457.png)
1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one is a complex organic compound characterized by its unique structure, which includes multiple dithiol groups and a long alkyne chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one typically involves the formation of the dithiol groups followed by the incorporation of the alkyne chain. One common method involves the reaction of 1,3-dithiol-2-thione with appropriate alkyne precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the principles of large-scale synthesis would likely involve similar reaction pathways as those used in laboratory settings, with optimizations for scalability, cost-efficiency, and safety. This could include the use of continuous flow reactors and advanced purification techniques to handle the complex structure of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one can undergo various chemical reactions, including:
Oxidation: The dithiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to break the alkyne bonds, forming alkanes.
Substitution: The dithiol groups can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiol groups would yield disulfides, while reduction of the alkyne chain would produce alkanes.
Applications De Recherche Scientifique
1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials with unique electronic properties.
Biology: The compound’s ability to form stable structures makes it useful in studying biological systems and interactions.
Mécanisme D'action
The mechanism by which 1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one exerts its effects is primarily through its ability to interact with other molecules via its dithiol groups and alkyne chain. These interactions can influence the electronic properties of the compound, making it useful in various applications. The molecular targets and pathways involved include interactions with metal ions and other organic molecules, which can lead to changes in electronic and optical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiol-2-thione: A simpler compound with similar dithiol groups but lacking the long alkyne chain.
1,3-Dithiol-2-one: Another related compound with a different functional group at the 2-position.
1,3-Dithiolane: A compound with a saturated ring structure instead of the alkyne chain.
Uniqueness
1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one is unique due to its combination of dithiol groups and a long alkyne chain, which imparts distinct electronic and optical properties not found in simpler related compounds. This makes it particularly valuable in the development of advanced materials for electronic and optical applications .
Propriétés
Numéro CAS |
194600-11-8 |
|---|---|
Formule moléculaire |
C32H46OS4 |
Poids moléculaire |
575.0 g/mol |
Nom IUPAC |
1-[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one |
InChI |
InChI=1S/C32H46OS4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-29(33)27-30-28-36-32(37-30)31-34-25-26-35-31/h25-26,28H,2-12,17-24,27H2,1H3 |
Clé InChI |
FOROPPHMUGZIJS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)CC1=CSC(=C2SC=CS2)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B12553377.png)

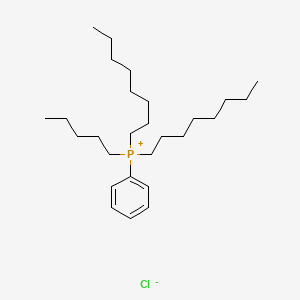

![Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester](/img/structure/B12553392.png)

![N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide](/img/structure/B12553406.png)
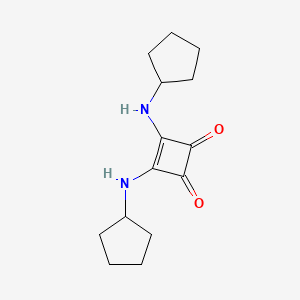
![4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine](/img/structure/B12553421.png)
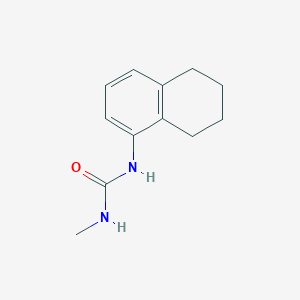
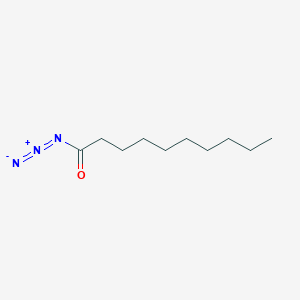
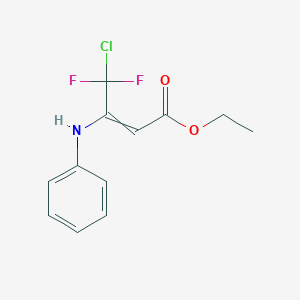
![3,3'-[(2-Methylpropyl)phosphoryl]di(propan-1-amine)](/img/structure/B12553451.png)

